Coumanolignan
Description
Coumanolignan is a naturally occurring lignan-coumarin hybrid compound first isolated from the stem bark of Magnolia obovata . Its structure was elucidated as 6-allyl-8-(5'-allyl-2'-hydroxyphenyl)coumarin (molecular weight: 318.40 g/mol) using spectroscopic techniques, including 2D NMR and high-resolution EI-MS . The compound features a coumarin core fused with a lignan-derived phenylpropanoid unit, characterized by allyl and hydroxyl substituents . This compound exhibits cytotoxic activity against cancer cell lines, particularly HCT116 (IC50: 1.3 µg/ml), though it is less potent than its co-isolated analog, 4-methoxymagnaldehyde B .
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylchromen-2-one |
InChI |
InChI=1S/C21H18O3/c1-3-5-14-7-9-19(22)17(12-14)18-13-15(6-4-2)11-16-8-10-20(23)24-21(16)18/h3-4,7-13,22H,1-2,5-6H2 |
InChI Key |
ZVUXKRKDLKXWJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C3C(=CC(=C2)CC=C)C=CC(=O)O3 |
Synonyms |
6-allyl-8-(5'-allyl-2'-hydroxyphenyl)coumarin coumanolignan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
4-Methoxymagnaldehyde B
- Source: Co-isolated with Coumanolignan from Magnolia obovata .
- Structure : 5'-Allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde .
- Key Differences :
- Replaces the coumarin moiety with a cinnamic aldehyde group.
- Contains a methoxy group instead of an additional allyl chain.
- Bioactivity: Superior cytotoxicity against HCT116 (IC50: 1.3 µg/ml vs. This compound’s lower potency) .
Coumarinlignan
- Structure : Presumed to share a coumarin-lignan hybrid backbone but with undefined substituents.
- Key Differences : Likely varies in allyl/hydroxyl group positioning or additional functional groups .
Other Coumarin Derivatives
Functional Analogues
Podophyllotoxin
- Source : Podophyllum species.
- Structure : Aryltetralin lignan without a coumarin unit.
- Functional Similarity : Potent microtubule inhibitor with anticancer activity .
- Contrast: this compound’s mechanism remains unelucidated but may involve different pathways due to structural divergence .
Dicoumarol
- Source : Synthetic coumarin derivative.
- Structure : Lacks lignan components but shares anticoagulant properties via vitamin K antagonism.
- Contrast: this compound’s bioactivity focuses on cytotoxicity rather than anticoagulation .
Comparative Data Table
Key Research Findings
Methoxy substitution in 4-methoxymagnaldehyde B may stabilize the molecule, contributing to higher cytotoxicity .
Limitations in Comparison: Coumarinlignan and other analogs lack detailed structural or bioactivity data, highlighting gaps in literature . Mechanistic studies on this compound are absent, unlike well-characterized compounds like podophyllotoxin .
Synthetic and Analytical Challenges: Distinguishing this compound from structurally similar compounds requires advanced techniques like 2D NMR and HR-EI-MS due to overlapping spectral features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
